![molecular formula C14H10Cl2O3 B6365033 2-Chloro-5-(3-chloro-4-methoxyphenyl)benzoic acid, 95% CAS No. 1184605-89-7](/img/structure/B6365033.png)
2-Chloro-5-(3-chloro-4-methoxyphenyl)benzoic acid, 95%
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Overview
Description
2-Chloro-5-(3-chloro-4-methoxyphenyl)benzoic acid (2C5C3C4MPA) is a synthetic compound used in scientific research and laboratory experiments. It is a white crystalline solid with a melting point of 117-118 °C and a solubility of 0.25 g/L in water. 2C5C3C4MPA is used in a variety of laboratory experiments, including synthesis, biochemical and physiological studies, and drug screening.
Scientific Research Applications
2-Chloro-5-(3-chloro-4-methoxyphenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a ligand in drug screening experiments. It is also used in the synthesis of other compounds, such as 2-chloro-4-methoxybenzoic acid and 2-chloro-5-methoxybenzoic acid.
Mechanism of Action
2-Chloro-5-(3-chloro-4-methoxyphenyl)benzoic acid, 95% acts as a catalyst in biochemical reactions. It binds to the active site of an enzyme and increases the rate of the reaction by stabilizing the transition state of the reaction. This increases the rate of the reaction and allows for the synthesis of other compounds.
Biochemical and Physiological Effects
2-Chloro-5-(3-chloro-4-methoxyphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, 2-Chloro-5-(3-chloro-4-methoxyphenyl)benzoic acid, 95% has been shown to reduce the levels of certain hormones, such as cortisol and adrenaline.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(3-chloro-4-methoxyphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, non-toxic, and easy to synthesize. Additionally, it is highly soluble in water and has a high melting point, making it ideal for use in a variety of experiments. However, it does have some limitations. It is not very stable and can be easily degraded by light and heat. Additionally, its solubility in organic solvents is very low, making it difficult to use in some experiments.
Future Directions
There are a variety of potential future directions for research on 2-Chloro-5-(3-chloro-4-methoxyphenyl)benzoic acid, 95%. For example, further research could be conducted to explore its potential use as a drug or as a therapeutic agent. Additionally, further research could be conducted to explore its potential use in other laboratory experiments, such as in the synthesis of other compounds or in the study of enzyme kinetics. Additionally, research could be conducted to explore its potential use in the development of new drugs or therapies. Finally, research could be conducted to explore its potential toxicity and safety profile.
Synthesis Methods
2-Chloro-5-(3-chloro-4-methoxyphenyl)benzoic acid, 95% can be synthesized from 4-methoxybenzoic acid and 3-chloro-4-methoxyphenyl chloride in a two-step reaction. The first step involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The second step involves the reaction of 4-methoxybenzoyl chloride with 3-chloro-4-methoxyphenyl chloride to form 2-Chloro-5-(3-chloro-4-methoxyphenyl)benzoic acid, 95%. This method yields a 95% pure product.
properties
IUPAC Name |
2-chloro-5-(3-chloro-4-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-13-5-3-9(7-12(13)16)8-2-4-11(15)10(6-8)14(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FORBWSNZIKDJFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681271 |
Source
|
Record name | 3',4-Dichloro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-chloro-4-methoxyphenyl)benzoic acid | |
CAS RN |
1184605-89-7 |
Source
|
Record name | 3',4-Dichloro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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